Cas no 689767-95-1 (N-{2-6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-ylethyl}acetamide)

N-{2-6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-ylethyl}acetamide 化学的及び物理的性質
名前と識別子
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- N-[2-[1,4-Dihydro-6-(4-morpholinyl)-4-oxo-2-thioxo-3(2H)-quinazolinyl]ethyl]acetamide
- N-{2-6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-ylethyl}acetamide
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- インチ: 1S/C16H20N4O3S/c1-11(21)17-4-5-20-15(22)13-10-12(19-6-8-23-9-7-19)2-3-14(13)18-16(20)24/h2-3,10H,4-9H2,1H3,(H,17,21)(H,18,24)
- InChIKey: DUOKOCFXFDHWIL-UHFFFAOYSA-N
- ほほえんだ: C(NCCN1C(=O)C2=C(NC1=S)C=CC(N1CCOCC1)=C2)(=O)C
じっけんとくせい
- 密度みつど: 1.39±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 11.32±0.20(Predicted)
N-{2-6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-ylethyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6548-4136-5μmol |
N-{2-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}acetamide |
689767-95-1 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6548-4136-15mg |
N-{2-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}acetamide |
689767-95-1 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6548-4136-1mg |
N-{2-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}acetamide |
689767-95-1 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6548-4136-40mg |
N-{2-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}acetamide |
689767-95-1 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6548-4136-10mg |
N-{2-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}acetamide |
689767-95-1 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6548-4136-10μmol |
N-{2-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}acetamide |
689767-95-1 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6548-4136-2mg |
N-{2-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}acetamide |
689767-95-1 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6548-4136-4mg |
N-{2-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}acetamide |
689767-95-1 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6548-4136-20mg |
N-{2-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}acetamide |
689767-95-1 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6548-4136-50mg |
N-{2-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}acetamide |
689767-95-1 | 50mg |
$160.0 | 2023-09-08 |
N-{2-6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-ylethyl}acetamide 関連文献
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
N-{2-6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-ylethyl}acetamideに関する追加情報
N-{2-[6-(Morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}acetamide: A Comprehensive Overview
N-{2-[6-(Morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}acetamide (CAS No. 689767-95-1) is a complex organic compound with significant potential in the field of medicinal chemistry. This compound belongs to the class of tetrahydroquinazolines, which are known for their diverse biological activities. The molecule incorporates a morpholine ring, a sulfanylidene group, and an acetamide moiety, making it a unique structure with promising applications in drug development.
The tetrahydroquinazoline core of this compound is a key structural feature that contributes to its biological activity. Recent studies have highlighted the importance of tetrahydroquinazolines as scaffolds for developing inhibitors of various enzymes and receptors. For instance, researchers have demonstrated that such compounds can act as potent inhibitors of kinases, which are critical targets in cancer therapy. The presence of the morpholine ring further enhances the compound's pharmacokinetic properties by improving its solubility and bioavailability.
The sulfanylidene group in the molecule plays a crucial role in stabilizing the structure and enhancing its reactivity. This group is known to participate in hydrogen bonding and π-interactions, which are essential for binding to target proteins. Recent advancements in computational chemistry have allowed researchers to predict the binding affinity of this compound to various protein targets with high accuracy. These studies suggest that N-{2-[6-(Morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}acetamide has potential as an inhibitor of protein kinases involved in cell signaling pathways.
The acetamide moiety at the terminal end of the molecule adds flexibility and enhances the compound's ability to penetrate cellular membranes. This feature is particularly important for drugs targeting intracellular pathogens or diseases such as cancer. Recent research has focused on optimizing the substituents on the acetamide group to improve the compound's selectivity and reduce off-target effects.
From a synthetic perspective, the preparation of N-{2-[6-(Morpholin-4-yl)-4 oxo 2 sulfanylidene 1 2 3 4 tetrahydroquinazolin 3 yl]ethyl}acetamide involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. The synthesis typically begins with the preparation of the tetrahydroquinazoline core, followed by functionalization with the morpholine and sulfanylidene groups. The final step involves coupling with an acetamide group to complete the molecule.
Recent studies have explored the use of green chemistry techniques to synthesize this compound more efficiently and sustainably. For example, researchers have reported using microwave-assisted synthesis to accelerate reaction times while minimizing waste. These advancements not only improve the scalability of production but also align with current trends toward environmentally friendly chemical processes.
In terms of biological activity, N-{2-[6-(Morpholin 4 yl) 4 oxo 2 sulfanylidene 1 2 3 4 tetrahydroquinazolin 3 yl]ethyl}acetamide has shown promise in preclinical models of cancer and inflammation. In vitro assays have demonstrated its ability to inhibit key enzymes involved in these diseases, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, animal studies have revealed that this compound exhibits anti-inflammatory and anti-proliferative effects without significant toxicity.
The potential clinical applications of this compound are vast. Its ability to modulate multiple signaling pathways makes it a candidate for treating complex diseases such as cancer, inflammatory disorders, and neurodegenerative conditions. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic profile.
In conclusion, N-{2-[6-(Morpholin 4 yl) 4 oxo 2 sulfanylidene 1 2 3 4 tetrahydroquinazolin 3 yl]ethyl}acetamide (CAS No. 689767951) represents an exciting advancement in medicinal chemistry. Its unique structure combines several functional groups that contribute to its biological activity and pharmacokinetic properties. With ongoing research into its synthesis and biological effects, this compound holds great promise for future drug development efforts.
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